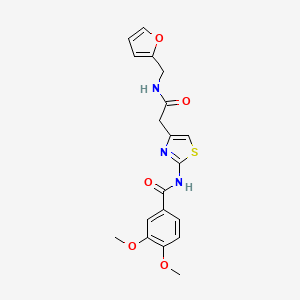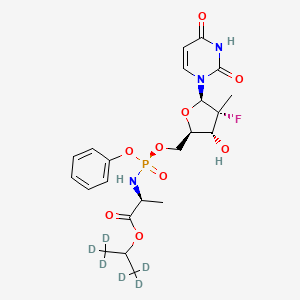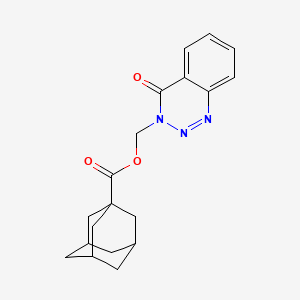
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and pyrazole rings.
Mécanisme D'action
Target of Action
Similar compounds have been known to target tyrosine-protein kinases , which play an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . They reduce the phosphorylation of retinoblastoma at Thr821, leading to cell arrest at the S and G2/M phases, and inducing apoptosis .
Biochemical Pathways
It can be inferred from similar compounds that they may affect the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
The molecular and cellular effects of the compound’s action include reduced phosphorylation of retinoblastoma, cell cycle arrest at the S and G2/M phases, and induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the Buchwald-Hartwig amination reaction, where appropriate aminopyrazoles react with chloropyrimidines in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos . The reaction conditions often include the use of bases like cesium carbonate (Cs2CO3) and solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Pyrazol-4-yl)pyrimidine-2-amine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine is unique due to the presence of a methyl group at the 6-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Propriétés
IUPAC Name |
6-methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-5-2-7(14-8(9)12-5)13-6-3-10-11-4-6/h2-4H,1H3,(H,10,11)(H3,9,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHJUQCJXUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/new.no-structure.jpg)

![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2899937.png)
![N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899943.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2899944.png)



![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride](/img/structure/B2899951.png)
![4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2899952.png)
